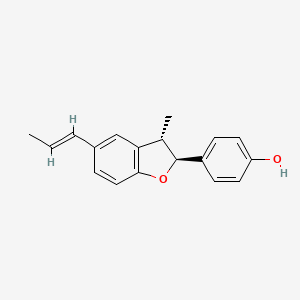

(+)-Conocarpan

Description

Significance as a Natural Product in Chemical Biology

As a natural product, (+)-Conocarpan serves as a valuable tool in chemical biology. Its biological activities, which include anti-inflammatory, insecticidal, antifungal, and antitrypanosomal properties, make it a compelling lead compound for the development of new therapeutic agents. nih.govoup.com The study of its interactions with biological systems provides insights into cellular pathways and mechanisms of action, contributing to a deeper understanding of complex biological processes. bjbs.com.br For instance, research has shown that conocarpan (B1250297) can inhibit cyclooxygenase-1 and cyclooxygenase-2, enzymes that play a crucial role in inflammation. nih.gov Furthermore, its activity against various pathogens highlights its potential as a scaffold for novel anti-infective drugs. bjbs.com.brrsc.org

Classification within Lignan (B3055560) and Neolignan Chemistry Frameworks

This compound belongs to the class of compounds known as neolignans. rsc.orgresearchgate.net Lignans (B1203133) and neolignans are large groups of natural products derived from the dimerization of two phenylpropanoid (C6C3) units. scripps.edumdpi.com The distinction between these two classes lies in the specific linkage between the two monomeric units. Lignans are characterized by a β,β’ (or 8-8’) bond, whereas neolignans are formed through any other type of carbon-carbon bond between the two units. mdpi.comqmul.ac.uknih.gov this compound, with its characteristic 2,3-dihydro-1-benzofuran structure, is a prime example of a neolignan. nih.gov

The biosynthesis of neolignans like this compound is believed to involve the oxidative coupling of phenylpropanoid precursors. researchgate.netscripps.edu This process, often mediated by enzymes such as laccases and dirigent proteins, leads to the formation of a diverse array of structures with distinct stereochemistry. nih.gov The specific stereochemistry of this compound, with its defined arrangement at the chiral centers, is crucial for its biological activity.

Historical Context of Academic Investigation and Initial Isolation

The initial isolation of this compound was reported from the wood of Conocarpus erectus, a species of mangrove tree. oup.com This discovery was part of an investigation into the chemical constituents responsible for the wood's resistance to marine organisms. rsc.org Subsequently, this compound has been isolated from various other plant sources, including species from the Piper genus, such as Piper regnellii and Piper decurrens. researchgate.netscielo.br

Early structural elucidation was carried out using spectroscopic techniques. However, the initial assignment of the absolute stereochemistry of this compound was later revised based on further chiroptical studies and total synthesis efforts. rsc.orgnih.gov The total synthesis of both enantiomers of conocarpan has been a significant focus of research, not only to confirm its structure but also to provide access to larger quantities for biological evaluation. rsc.orgnih.gov These synthetic endeavors have often relied on strategies such as radical cyclization. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3S)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJSAHXNLJFDPO-OFXNJDNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C=C1)O[C@@H]([C@H]2C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Research of + Conocarpan

Botanical Sources and Geographic Distribution

(+)-Conocarpan has been identified in a variety of plant species across different families, indicating a widespread, yet specific, distribution in the plant kingdom.

Occurrence in Piper Species

The genus Piper, a large and economically important group of plants in the Piperaceae family, is a significant source of this compound. impactfactor.org This compound is often found alongside other bioactive neolignans.

Piper regnellii : Found in tropical and subtropical regions, particularly in Brazil, Piper regnellii is a known accumulator of phenylpropanoids and dihydrobenzofuran neolignans, with this compound being a major constituent in its roots and leaves. mdpi.commdpi.com The presence of this compound in adult leaves has been confirmed through spectroscopic analysis. mdpi.com

Piper decurrens : Insecticidal bioassay-guided fractionation of Piper decurrens led to the first-time isolation of this compound from a species of the Piperaceae family. nih.govacs.org

Piper aequale : This species has been reported to contain this compound. nih.govresearchgate.net

Piper solmsianum : Found in the Atlantic Forest of Brazil, this species is a known source of this compound. bioone.org Specifically, it has been isolated from Piper solmsianum C. DC. var. solmsianum. bjbs.com.brnih.govjst.go.jp

Piper rivinoides : Native to Brazil, chemical investigations of Piper rivinoides have revealed the presence of bioactive benzofuran (B130515) neolignans, including this compound, in its leaf extracts. thieme-connect.comresearchgate.netrevistacaatinga.com.bracgpubs.orgacgpubs.org

Presence in Krameriaceae

The Krameriaceae family is another notable source of this compound.

Krameria lappacea : The roots of this plant, traditionally used for their anti-inflammatory properties, contain this compound as a key lignan (B3055560) derivative. nih.govresearchgate.netnih.govebi.ac.ukacs.org

Krameria tomentosa : This species has also been identified as a source of conocarpan (B1250297). nih.govmedchemexpress.comtandfonline.com

Isolation from Conocarpus erectus

Conocarpus erectus, a member of the Combretaceae family, is the plant from which this compound was first isolated. researchgate.net This evergreen shrub or tree is found in tropical and subtropical coastal regions. organic-chemistry.orgresearchgate.netresearcherslinks.comresearcherslinks.com The wood of Conocarpus erectus contains this compound. organic-chemistry.orgcapes.gov.br

Identification in Other Plant Taxa

Beyond the Piperaceae, Krameriaceae, and Combretaceae families, this compound has been reported in other plant taxa.

Anogeissus acuminata : This species is reported to contain dextrorotatory conocarpan.

Terminalia phillyreifolia : Conocarpan has been reported in this species. nih.gov

Advanced Phytochemical Isolation and Separation Methodologies

The isolation and purification of this compound from its natural sources involve sophisticated phytochemical techniques, with a particular focus on achieving enantiomeric purity.

Chromatographic Techniques for Enantiomer Enrichment

The separation of enantiomers is a critical step in the study of chiral molecules like this compound. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. nih.govcsfarmacie.cz Chiral stationary phases (CSPs) within HPLC columns allow for the differential interaction of enantiomers, leading to their separation. csfarmacie.czsygnaturediscovery.com

In the context of Piper regnellii, an enzyme fraction from the leaves was shown to enantioselectively convert p-hydroxypropenylbenzene to this compound with an 85% enantiomeric excess (ee). researchgate.netresearchgate.net Further purification to achieve higher enantiomeric purity often relies on chromatographic methods. For instance, in synthetic routes to (-)-conocarpan, chiral HPLC was used to measure the enantiomeric excess, which was increased from approximately 89% to 97.8% through crystallization of a derivative.

The general workflow for isolating this compound often involves initial extraction with solvents like ethanol (B145695) or methanol, followed by partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). mdpi.comnih.govthieme-connect.comscielo.br Bioactivity-guided fractionation is frequently employed, where fractions are tested for specific biological activities to guide the isolation of the active compounds. nih.govacs.orgscielo.br Column chromatography using silica (B1680970) gel is a standard method for separating compounds within these fractions. mdpi.comacs.orgscielo.brnih.gov

Chemosystematic Relevance within Plant Families

This compound, a neolignan of the 2,3-dihydrobenzofuran (B1216630) type, has been identified in several plant families, where its presence serves as a significant chemosystematic marker. Chemosystematics, or chemotaxonomy, utilizes the chemical constituents of plants to understand their phylogenetic relationships. The distribution of specific compounds, like this compound, can provide insights into the evolutionary connections between different plant taxa.

The primary plant family associated with the production of this compound is Piperaceae . This large family of flowering plants, found predominantly in tropical and subtropical regions, is known for its chemical diversity, producing a wide array of bioactive compounds including amides, flavonoids, and various lignoids. researchgate.netbjbs.com.brnih.gov this compound has been isolated from several Piper species, such as Piper regnellii, Piper decurrens, Piper solmsianum, and Piper abutiloides. researchgate.netnih.govbioone.org The occurrence of this compound, often alongside other neolignans like eupomatenoids, highlights a specific biosynthetic pathway within this genus, suggesting a close evolutionary relationship between the species that produce it. researchgate.netnih.gov For instance, studies on P. solmsianum have revealed chemical divergence between populations, with some uniquely producing benzofuran neolignans like conocarpan, indicating potential genetic variation and chemosystematic significance at the species level. bioone.org

Beyond the Piperaceae family, this compound has also been reported in the Combretaceae family, specifically in Conocarpus erectus, commonly known as buttonwood. oaji.netresearcherslinks.com Conocarpus erectus is an evergreen shrub or tree found on coastlines in tropical and subtropical regions. researcherslinks.comwikipedia.org The presence of conocarpan in both Piperaceae and Combretaceae, two evolutionarily distant families, is an example of convergent evolution of secondary metabolite pathways.

The compound has also been noted in the Asteraceae family, for example in Eupatorium betonicaeforme. scispace.comlivrosgratis.com.br Additionally, it has been found in members of the Krameriaceae family, such as Krameria tomentosa and Krameria lappacea, and the Terminalia genus (family Combretaceae), specifically Terminalia phillyreifolia. nih.govnih.gov

The distribution of this compound and related lignans (B1203133) is not random but follows certain phylogenetic lineages, making it a useful tool for plant classification and understanding evolutionary relationships. The table below summarizes the plant families and species in which this compound has been identified.

Distribution of this compound in Plant Families

| Family | Genus | Species | Reference |

|---|---|---|---|

| Piperaceae | Piper | P. regnellii | researchgate.netnih.gov |

| Piperaceae | Piper | P. decurrens | researchgate.net |

| Piperaceae | Piper | P. solmsianum | bioone.orgscispace.com |

| Piperaceae | Piper | P. abutiloides | nih.gov |

| Piperaceae | Piper | P. fulvescens | nih.gov |

| Combretaceae | Conocarpus | C. erectus | oaji.netresearcherslinks.com |

| Combretaceae | Terminalia | T. phillyreifolia | nih.gov |

| Asteraceae | Eupatorium | E. betonicaeforme | scispace.comlivrosgratis.com.br |

| Krameriaceae | Krameria | K. tomentosa | nih.gov |

| Krameriaceae | Krameria | K. lappacea | nih.gov |

Ontogenetic Variation in this compound Accumulation Profiles

Ontogenetic variation refers to the changes in an organism's characteristics, including its chemical profile, throughout its development from a seedling to a mature plant. Research has shown that the accumulation of this compound can vary significantly at different life stages of a plant.

Studies on several Piper species have demonstrated a distinct shift in the production of secondary metabolites during ontogeny. mdpi.comnih.gov For example, in Piper regnellii, seedlings primarily produce phenylpropanoids such as dillapiole (B1196416). mdpi.comnih.gov As the plant matures, its chemical profile shifts, and the adult leaves begin to accumulate dihydrobenzofuran neolignans, including this compound. mdpi.com This change suggests that different biosynthetic pathways are active at different developmental stages.

A clear distinction between the chemical profiles of seedling and adult leaves has been observed. mdpi.com In P. regnellii, the presence of dillapiole is a key marker for the seedling stage, while this compound is characteristic of the adult stage. mdpi.com The transition phase, at around 15 months, shows a chemical profile that is intermediate between the seedling and adult stages. mdpi.com This ontogenetic shift from simpler phenylpropanoids in seedlings to more complex lignans and neolignans in adult plants is a common pattern observed in several Piper species. nih.gov

This variation in chemical composition is thought to be an adaptive strategy, potentially related to changing defense needs against herbivores and pathogens as the plant grows and its vulnerability changes. nih.govresearchgate.net The production of different compounds at different life stages reflects the plant's allocation of resources to growth and defense in a way that maximizes its fitness.

The table below illustrates the ontogenetic shift in the chemical profile of Piper regnellii.

Ontogenetic Variation of Key Compounds in Piper regnellii

| Developmental Stage | Primary Compound(s) | Reference |

|---|---|---|

| Seedling (3-12 months) | Dillapiole | mdpi.com |

| Intermediate (15 months) | Mixture of seedling and adult compounds | mdpi.com |

| Adult | This compound | mdpi.com |

Biosynthesis of + Conocarpan

Elucidation of Biosynthetic Pathways

The biosynthesis of (+)-Conocarpan is a multi-step process that begins with common precursors from the phenylpropanoid pathway. wikipedia.orguky.edu Key research has illuminated the specific molecules and enzymatic reactions that lead to the formation of this stereospecific compound. scielo.brresearchgate.net

Role of Phenylpropanoid Precursors (e.g., L-Phenylalanine, p-Hydroxypropenylbenzene)

The journey to this compound begins with the amino acid L-phenylalanine. wikipedia.orgresearchgate.net L-phenylalanine serves as the initial building block, entering the general phenylpropanoid pathway where it is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgscielo.br Subsequent enzymatic modifications, including hydroxylations, lead to various phenylpropanoid intermediates. wikipedia.org

In the specific context of this compound biosynthesis in Piper regnellii, studies have demonstrated the direct incorporation of labeled L-phenylalanine into the final neolignan structure. researchgate.netscielo.br This confirmed its role as a primary precursor. Furthermore, research has identified p-hydroxypropenylbenzene as a crucial intermediate monomer that undergoes dimerization to form the core structure of this compound. scielo.brresearchgate.net

| Precursor | Role in this compound Biosynthesis |

| L-Phenylalanine | The initial building block from the shikimate pathway that enters the phenylpropanoid pathway. wikipedia.orgwikipedia.org |

| p-Hydroxypropenylbenzene | The direct monomeric precursor that undergoes enantioselective conversion to form this compound. scielo.brresearchgate.net |

Enzymatic Conversion and Stereospecificity (e.g., Enantioselective Conversion by Enzyme Fractions)

A critical step in the biosynthesis of this compound is the highly specific enzymatic conversion of p-hydroxypropenylbenzene. scielo.brresearchgate.net Enzyme fractions isolated from the leaves of Piper regnellii have been shown to convert p-hydroxypropenylbenzene into this compound with a high degree of enantioselectivity, resulting in an 85% enantiomeric excess (ee) of the (+) isomer. researchgate.net

This enzymatic process is highly specific to its substrate. The same enzyme fraction did not convert other related phenylpropanoids, such as p-coumaric acid, p-coumaryl alcohol, or E-isoeugenol, into any products naturally found in the plant. researchgate.net This specificity underscores the presence of a dedicated enzymatic machinery for the production of this compound. The reaction is characterized by its stereospecificity, ensuring the formation of the correct three-dimensional structure of the final molecule. scielo.brresearchgate.net

Mechanisms of Dimerization in Neolignan Biosynthesis

The formation of neolignans like this compound involves the oxidative coupling of two phenylpropanoid monomers. scielo.brmdpi.com This dimerization is a key step that defines the structure of the resulting neolignan. arkat-usa.org The general mechanism involves the generation of radical species from the phenylpropanoid precursors by oxidase enzymes, such as laccases or peroxidases. arkat-usa.orgnih.govresearchgate.net

These radicals then couple in a specific manner to form the dimeric structure. arkat-usa.org In the biosynthesis of many lignans (B1203133) and neolignans, dirigent proteins (DIRs) play a crucial role in guiding the stereoselective and regioselective coupling of these radicals. arkat-usa.orgnih.govnsf.gov While the specific dirigent proteins and oxidases involved in this compound biosynthesis are yet to be fully characterized, the enantioselective nature of the conversion of p-hydroxypropenylbenzene strongly suggests the involvement of such a highly controlled enzymatic system. scielo.brresearchgate.netmdpi.com The dimerization process leading to the dihydrobenzofuran structure of this compound involves the formation of specific carbon-carbon and carbon-oxygen bonds between the two monomeric units. d-nb.info

Genetic and Enzymatic Characterization in Plant Metabolism

Studies on the biosynthesis of other lignans and neolignans have revealed the involvement of specific laccases and dirigent proteins. mdpi.comnih.gov It is hypothesized that a similar system operates in the biosynthesis of this compound. The enzymatic activity observed in Piper regnellii that enantioselectively produces this compound points to a highly specialized enzyme system. researchgate.net Further research using modern molecular biology techniques, such as transcriptomics and proteomics, will be crucial to identify and characterize the specific genes and enzymes, providing a deeper insight into the regulation and evolution of this compound biosynthesis in the plant kingdom. nih.gov

Stereochemical Investigations and Absolute Configuration of + Conocarpan

Revision of Original Absolute Configuration Assignment

Initially, (+)-conocarpan was assigned the (2R,3R) absolute configuration. rsc.orgrsc.org This assignment, however, was later called into question based on chiroptical studies of model 2,3-dihydrobenzofurans. rsc.orgrsc.org Subsequent total synthesis and chemical degradation studies provided definitive proof that the original assignment was incorrect. rsc.org The synthesis of (-)-conocarpan and its correlation to a known stereochemical standard confirmed that natural this compound actually possesses the (2S,3S) configuration. acs.orgnih.gov This necessary revision also impacted the assigned absolute configurations of several other natural products that had been correlated with this compound. rsc.org

The initial incorrect assignment was based on the comparison of the circular dichroism (CD) curve of conocarpan (B1250297) acetate (B1210297) with those of reference compounds that had different oxygenation patterns on their aromatic rings. rsc.orgacs.org This highlights the potential pitfalls of relying solely on empirical rules for stereochemical assignment, especially when dealing with structurally nuanced molecules.

Chiroptical Studies (e.g., Circular Dichroism Spectroscopy)

Circular dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, played a pivotal role ing and ultimately revising the absolute configuration of this compound. rsc.orglibretexts.orguq.edu.au Chiroptical studies on model 2,3-dihydrobenzofurans fused to a steroid nucleus suggested that the initially assigned (2R,3R) configuration for this compound should be reversed. rsc.orgrsc.orgacs.org

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. plos.org In the case of this compound, the sign of the Cotton effect, a key feature in a CD spectrum, was inconsistent with the originally proposed stereochemistry when compared to established empirical rules for similar dihydrobenzofuran systems. The synthesis and CD analysis of both enantiomers of conocarpan, along with related model compounds, provided a robust dataset that confirmed the (2S,3S) configuration for the naturally occurring dextrorotatory isomer. acs.orgresearchgate.net

Chemical Degradation for Absolute Configuration Establishment

To unequivocally establish the absolute configuration of this compound, chemical degradation was employed. rsc.orgrsc.org This classical method involves breaking down the molecule of unknown stereochemistry into smaller, identifiable fragments whose absolute configurations are already known.

In a key study, synthetic (-)-conocarpan was subjected to a series of chemical transformations. The process involved the degradation of an epoxide intermediate, which was a precursor in the synthesis of (-)-conocarpan. This epoxide was converted to (S)-1-phenyl-1-propanol. The absolute configuration of (S)-1-phenyl-1-propanol was known through its chemical correlation with (S)-(-)-mandelic acid. By successfully converting the synthetic (-)-conocarpan intermediate to a compound of known absolute stereochemistry, the (2R,3R) configuration was definitively assigned to (-)-conocarpan. Consequently, this proved that the naturally occurring this compound possesses the opposite (2S,3S) configuration, thereby confirming the need for the stereochemical revision. rsc.org

Implications of Stereochemistry for Biological Activity and Synthesis

The correct assignment of the absolute configuration of this compound has significant implications for both its biological activity and its chemical synthesis. rsc.orgualberta.ca The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Therefore, understanding the precise stereochemistry is fundamental to elucidating its mechanism of action and for any structure-activity relationship (SAR) studies.

From a synthetic perspective, the fragility of the stereocenter at the C(2) position of the dihydrobenzofuran ring presents a considerable challenge. rsc.org The development of stereoselective synthetic routes to access specific enantiomers of conocarpan is crucial for further biological evaluation. The revision of the absolute configuration provided a clear and accurate target for synthetic chemists, guiding the design of enantioselective strategies to produce either (+)- or (-)-conocarpan. This has led to the development of various synthetic approaches, including those based on radical cyclization and catalytic C-H insertion, to construct the key trans-dihydrobenzofuran core with the correct stereochemistry. acs.orgresearchgate.net

The availability of both enantiomers through total synthesis allows for a direct comparison of their biological activities, which can reveal stereospecific interactions with biological systems. For instance, different enantiomers can exhibit different potencies or even entirely different biological effects.

Biological Activities and Molecular Mechanisms of + Conocarpan

Anti-inflammatory Actions and Cellular Pathway Modulation

(+)-Conocarpan demonstrates significant anti-inflammatory effects by modulating several key enzymatic and signaling pathways involved in the inflammatory response. nih.govresearchgate.net In vitro studies have shown that its activity profile is comparable to that of hydrocortisone (B1673445) in some models. nih.govacs.org The compound's mode of action involves the inhibition of crucial pro-inflammatory targets. acs.orgbjbs.com.br

This compound has been identified as an inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govacs.orgbjbs.com.br These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. tuwien.atnih.gov The inhibition of both COX isoforms is a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs). scielo.org.mx By inhibiting COX-1 and COX-2, this compound effectively hinders the synthesis of prostaglandins, thereby contributing to its anti-inflammatory effects. acs.orgtuwien.at

A primary mechanism for the anti-inflammatory action of this compound is its ability to modulate the nuclear factor kappa B (NF-κB) signaling pathway. acs.orgbjbs.com.brresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like COX-2. scienceopen.comfrontiersin.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. scienceopen.com Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and activate gene transcription. scienceopen.comfrontiersin.org Studies have shown that this compound can inhibit NF-κB activation, with research demonstrating a concentration-dependent reduction in NF-κB-dependent luciferase activity. acs.org This inhibition prevents the downstream production of various inflammatory mediators, making it a significant aspect of the compound's bioactivity. acs.orgresearchgate.net

NF-kappaB Signaling Pathway Modulation

Antimicrobial Efficacy and Mechanisms

This compound exhibits notable antimicrobial properties, particularly against pathogenic fungi. bjbs.com.brresearchgate.net Its activity has been documented against both yeast and filamentous fungi. bjbs.com.br

Research has confirmed that this compound possesses potent antifungal activity against several species of the genus Candida, including Candida albicans, C. krusei, and C. parapsilosis. bjbs.com.brscielo.br It has also shown efficacy against other fungi such as Cryptococcus neoformans and Sporothrix schenckii. nih.gov

Studies focusing on C. albicans have quantified this activity, establishing a Minimal Inhibitory Concentration (MIC) of 20 µg/mL and a Minimal Fungicidal Concentration (MFC) of 30 µg/mL. rebibio.net The MIC is the lowest concentration that prevents visible yeast growth, while the MFC is the lowest concentration that results in fungal death. bjbs.com.br Notably, this antifungal activity appears to occur without significant cytotoxic effects on normal human lymphocytes. nih.gov

Table 1: Antifungal Activity of this compound against Candida albicans

| Metric | Concentration | Reference |

|---|---|---|

| Minimal Inhibitory Concentration (MIC) | 20 µg/mL | rebibio.net |

| Minimal Fungicidal Concentration (MFC) | 30 µg/mL | rebibio.net |

Beyond direct inhibition of fungal growth, this compound influences the interaction between the fungus and the host's immune system. bjbs.com.brrebibio.net Macrophages are a critical first line of defense against fungal pathogens like C. albicans. bjbs.com.brfrontiersin.org Research has demonstrated that when C. albicans is cultivated in the presence of this compound, it shows a greater susceptibility to being killed by macrophages. bjbs.com.brrebibio.net

This suggests that the compound alters the yeast in a way that makes it more vulnerable to the host's immune response. bjbs.com.br By altering the growth of the yeast, this compound appears to provide macrophagic immune support, enhancing the ability of these immune cells to clear the infection. bjbs.com.brrebibio.net This dual action—directly inhibiting fungal growth and simultaneously making the fungus an easier target for immune cells—highlights a significant mechanism of its antimicrobial efficacy. bjbs.com.brresearchgate.net

Table 2: List of Compounds and Terms Mentioned

| Name | Type |

|---|---|

| This compound | Neolignan Compound |

| Arachidonic acid | Fatty Acid |

| Candida albicans | Fungal Species |

| Candida krusei | Fungal Species |

| Candida parapsilosis | Fungal Species |

| Cryptococcus neoformans | Fungal Species |

| Cyclooxygenase-1 (COX-1) | Enzyme |

| Cyclooxygenase-2 (COX-2) | Enzyme |

| Hydrocortisone | Corticosteroid |

| IκB | Protein (NF-κB Inhibitor) |

| Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1) | Enzyme |

| NF-kappaB (NF-κB) | Protein Complex (Transcription Factor) |

| Prostaglandin E₂ (PGE₂) | Lipid Mediator |

| Prostaglandins | Lipid Compounds |

Antibacterial Activity (e.g., against Staphylococcus aureus, Bacillus subtilis)

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research has shown that this neolignan is effective against Staphylococcus aureus and Bacillus subtilis. researchgate.net In one study, this compound, isolated from Piper regnellii, exhibited a minimal inhibitory concentration (MIC) of 6.25 µg/mL against both S. aureus and B. subtilis. researchgate.netnih.gov Another investigation involving compounds extracted from Piper solmsianum also highlighted the antimicrobial activity of this compound against several Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, Staphylococcus saprophyticus, and Streptococcus agalactiae. researchgate.net The antibacterial action is believed to be linked to the presence of a phenolic hydroxyl group in the molecule's structure. bjbs.com.br

| Bacterium | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 6.25 | researchgate.nettargetmol.com |

| Bacillus subtilis | 6.25 | researchgate.nettargetmol.com |

| Mycobacterium tuberculosis | 15.6 | chemfaces.com |

Antiparasitic Activity

This compound has been identified as a compound with significant antiparasitic capabilities, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. organic-chemistry.orgnih.gov

Studies have consistently demonstrated the in vitro efficacy of this compound against Trypanosoma cruzi. Research on neolignans from Piper regnellii revealed that this compound was active against the epimastigote forms of T. cruzi, with a 50% inhibition concentration (IC50) of 8.0 µg/mL. nih.govresearchgate.net This activity places this compound as a compound of interest for the development of new treatments for Chagas disease, especially given the limitations of current therapies. scielo.brscielo.br

| Parasite Form | IC50 (µg/mL) | Reference |

| Trypanosoma cruzi (epimastigote) | 8.0 | targetmol.comchemfaces.comnih.gov |

The presence of a hydroxyl group in the structure of this compound appears to be crucial for its antitrypanosomal activity. A study that involved the methylation of this compound and related neolignans showed a significant reduction in their inhibitory activity against T. cruzi. nih.govresearchgate.net This suggests that the loss of the hydroxyl group diminishes the compound's effectiveness, highlighting the importance of this functional group for its parasiticidal action. nih.gov The number of hydroxyl groups on the phenol (B47542) group is thought to correlate with toxicity to microorganisms, with increased hydroxylation leading to increased toxicity. cajost.com.ng

Antitrypanosomal Effects (e.g., against Trypanosoma cruzi)

Insecticidal Activity

In addition to its other biological effects, this compound has been recognized for its insecticidal properties. organic-chemistry.orgresearchgate.net It was first isolated from Piper decurrens through bioassay-guided fractionation aimed at identifying insecticidal compounds. researchgate.netnih.gov This activity is a characteristic feature of several neolignans and contributes to the broad spectrum of biological effects observed for this class of compounds.

Vasodilatory Actions and Receptor Interactions

Recent research has uncovered the vasodilatory effects of this compound, suggesting its potential application in cardiovascular conditions. researchgate.netsciety.org

Studies using rat mesenteric arteries have demonstrated that this compound induces vasorelaxation in an endothelium-dependent manner. researchgate.netsciety.org In experiments with mesenteric artery rings, total relaxation was observed in tissues with an intact endothelium, while this effect was significantly reduced in rings where the endothelium had been removed. researchgate.netsciety.org This indicates that the vascular endothelium plays a critical role in mediating the vasorelaxant effects of this compound. njppp.comfrontiersin.orgnih.gov Further investigation into the mechanism of action suggests that these effects may be mediated through H1 histaminergic receptors. researchgate.netsciety.org

Interaction with H1 Histaminergic Receptors (Molecular Docking)

This compound has been identified as a compound with vasodilating properties, particularly on resistance vessels. researchgate.netsciety.org The mechanism behind this action appears to be endothelium-dependent and likely involves the H1 histaminergic receptors. researchgate.netsciety.org To investigate this interaction at a molecular level, molecular docking studies have been conducted. These computational analyses have shown that this compound has an affinity for the H1 histaminergic receptor, reinforcing the hypothesis that this receptor is a possible molecular target for the compound. researchgate.netsciety.org

In vascular reactivity experiments using isolated second branch of mesenteric artery, the presence of loratadine, an H1 receptor antagonist, led to a significant reversal of the vasodilation induced by conocarpan (B1250297). researchgate.netsciety.org This experimental finding, coupled with the molecular docking results, provides strong evidence for the role of H1 histaminergic receptors in the vascular activity of this compound. researchgate.net

| Compound | Receptor | Key Finding | Supporting Evidence |

|---|---|---|---|

| This compound | H1 Histaminergic Receptor | Demonstrates binding affinity, suggesting it is a possible molecular target. | Molecular Docking Analysis researchgate.netsciety.org |

| Loratadine | H1 Histaminergic Receptor | Significantly reversed the vasodilating effect of this compound. | Vascular Reactivity Experiment researchgate.netsciety.org |

Mechanisms of Induced Apoptotic Cell Death

This compound has been shown to induce apoptotic cell death in various cell lines, including human kidney-2 (HK-2) cells and oral squamous cell carcinoma (OSCC) cells. nih.govresearchgate.netresearchgate.net The underlying mechanisms involve a cascade of molecular events, beginning with the activation of specific ion channels and culminating in the activation of caspase pathways.

A critical early event in this compound-induced apoptosis is the direct activation of Transient Receptor Potential Canonical 6 (TRPC6) channels. nih.gov Research has demonstrated that this compound directly interacts with these channels, increasing their open probability with an EC₅₀ value of 6.01 μM. nih.gov This activation is a key step, as the use of SAR7334, an inhibitor of TRPC3/6/7 channels, was found to suppress the subsequent cellular responses, including Ca²⁺ influx and cell death, by 57.2% and 53.4% respectively. nih.gov In contrast, inhibitors selective for TRPC3 or TRPC1/4/5 channels did not have the same effect, highlighting the specific and critical role of TRPC6 channels in mediating the apoptotic effects of this compound. nih.gov

The sustained elevation of intracellular calcium acts as a trigger for the execution phase of apoptosis, which is mediated by a family of proteases known as caspases. nih.govmdpi.com Treatment with this compound has been shown to result in the activation of caspase-3 in oral squamous cell carcinoma cells, a key effector caspase that orchestrates the dismantling of the cell. researchgate.net The induction of apoptosis by this compound is a concentration-dependent process, with an observed IC₅₀ of 19.3 μM in HK-2 cells. nih.gov The link between the compound, TRPC6 activation, calcium elevation, and subsequent caspase-mediated apoptosis establishes a clear molecular pathway for its cell death-inducing activity. nih.govnih.gov

Sustained Elevation of Intracellular Calcium Ions ([Ca2+]i)

Antioxidant Properties and Radical Scavenging

In addition to its pro-apoptotic activities, this compound also possesses notable antioxidant and radical-scavenging properties. bjbs.com.brresearchgate.netnih.gov Its ability to neutralize free radicals has been evaluated in various in vitro models. One study demonstrated a moderate effect in scavenging the 1,1-diphenyl-2-picryhydrazyl (DPPH) free radical, with a reported half-maximal inhibitory concentration (IC₅₀) of 96.7 ± 8.9 μM. researchgate.net

Further studies have explored its protective effects against oxidative damage in cellular systems. In a model using rat erythrocytes, this compound showed significant activity in inhibiting hemolysis induced by both chemical and physical stressors. nih.gov

| Assay | System | IC₅₀ Value |

|---|---|---|

| DPPH Radical Scavenging | Chemical Assay | 96.7 ± 8.9 μM researchgate.net |

| Inhibition of Cumene Hydroperoxide-Induced Hemolysis | Rat Erythrocytes | 0.77 ± 0.08 µg/mL nih.gov |

| Inhibition of UVB-Induced Hemolysis | Rat Erythrocytes | 3.8 ± 0.39 µg/mL nih.gov |

The antioxidant capacity of this compound is attributed to its chemical structure, specifically the phenolic hydroxyl group present in the phenyl-propenyl-benzofuran skeleton. bjbs.com.brresearchgate.net This structural feature enables it to act as a free radical scavenger, potentially contributing to cellular protection against oxidative stress. plantarchives.orgnih.gov

Structure Activity Relationship Sar Studies of + Conocarpan and Its Derivatives

Identification of Crucial Structural Motifs for Biological Potency

The biological activity of (+)-Conocarpan is intrinsically linked to its core molecular framework. The 2,3-dihydrobenzofuran (B1216630) scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds, recognized for its role in conferring activities ranging from anticancer to antifungal. researchgate.netnih.govrsc.orgbiogecko.co.nz This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.

Role of Phenolic Hydroxyl Groups in Activity

The phenolic hydroxyl (-OH) group is a well-established contributor to the biological activity of many natural compounds, and this compound is no exception. mdpi.comresearchgate.net These groups are crucial for forming hydrogen bonds with biological receptors, such as enzymes and proteins, which is often a key step in eliciting a biological response. kagawa-u.ac.jp

Studies have demonstrated that the presence and position of hydroxyl groups significantly influence the bioactivity of phenolic compounds. mdpi.comencyclopedia.pub In the case of this compound, its antifungal activity has been directly associated with the phenolic hydroxyl group on the phenyl ring at the C-2 position. Current time information in Bangalore, IN. Research on other complex molecules has confirmed that the introduction of a phenolic hydroxyl group can substantially increase antiproliferative activity and binding affinity to protein kinase C (PKC) isozymes. kagawa-u.ac.jp The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing the molecule's interaction with target sites and contributing to its antioxidant properties by donating a hydrogen atom to neutralize free radicals. researchgate.netencyclopedia.pub

Influence of Ester Carbonyl and Double Bond Positions on Bioactivity

While specific studies detailing the systematic relocation of this double bond within the conocarpan (B1250297) framework are not prevalent, general principles of medicinal chemistry suggest that any change would have significant consequences. For instance, shifting the double bond could:

Alter Binding Affinity : The specific geometry (E/Z configuration) and location of the double bond are critical for fitting into the binding pocket of a target receptor. iste.edu.tr

Affect Metabolism : The double bond is a potential site for metabolic reactions, such as oxidation or reduction by enzymes. Changing its position could alter the metabolic pathway and the nature of the resulting metabolites. iste.edu.tr

Impact Reactivity : The presence of the double bond in conjugation with the aromatic ring affects the electronic properties of the entire molecule. Moving it would disrupt this conjugation, altering its stability and reactivity.

One study noted that the unsaturation at carbons 7 and 8 (referring to the dihydrofuran ring in some numbering schemes, though more commonly the propenyl side chain) is associated with its antifungal activity, highlighting the importance of this specific structural feature. Current time information in Bangalore, IN.

Systematic Modifications and Their Correlated Biological Outcomes

The modification of the this compound scaffold and related benzofurans has been a strategy to explore and optimize biological activity. SAR studies on the broader class of benzofuran (B130515) derivatives have elucidated how different substituents affect their therapeutic potential, particularly in anticancer and antimicrobial applications. biogecko.co.nzacs.orgmdpi.com

Key modifications and their general outcomes include:

Substitution on the Aromatic Rings : Introducing various functional groups onto the phenyl rings can dramatically alter bioactivity. For example, in a series of thiazole-benzofuran hybrids, the presence of a nitro group or halogen atoms like chlorine on a phenyl ring was shown to significantly enhance anticancer activity against HeLa cell lines. acs.org

Variation of Side Chains : Altering the side chains attached to the benzofuran core can modulate potency and selectivity.

Creation of Hybrids : Fusing the benzofuran scaffold with other pharmacologically active heterocycles, such as oxadiazoles (B1248032) or triazoles, has yielded hybrid compounds with potent anticancer and thrombolytic activities. mdpi.com

The following table summarizes general SAR trends observed for the broader benzofuran class of compounds, to which this compound belongs.

| Modification Area | Substituent/Change | Observed Impact on Biological Activity | Reference |

| Phenyl Ring | Introduction of Nitro Group (-NO₂) | Significant increase in cytotoxicity against HeLa cancer cells. | acs.org |

| Phenyl Ring | Introduction of Chloro Group (-Cl) | Promising anticancer activity. | acs.org |

| Phenyl Ring | Introduction of Methoxy Group (-OCH₃) | Promising anticancer activity. | acs.org |

| Scaffold Hybridization | Fusion with Oxadiazole/Triazole | Creation of potent anticancer and thrombolytic agents. | mdpi.com |

| Phenylacetamide Moiety | Electron-donating ethoxy group | Low hemolytic (RBC toxicity) activity observed. | mdpi.com |

This table represents generalized findings for the benzofuran class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

To refine the understanding of SAR from a qualitative to a quantitative level, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net QSAR models are mathematical equations that correlate the chemical structure of a group of compounds with a specific biological activity. These models allow for the prediction of the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques. They generate 3D contour maps around aligned molecules to visualize where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov

A specific QSAR study was conducted to investigate the inhibitory effect of neolignans, including this compound, on cytochrome P450 (CYP) 1A enzymes. researchgate.net The study aimed to understand the interactions of these natural products with the enzymes, which are crucial in drug metabolism. The QSAR models developed in this research provided valuable insights into the nature of the binding between the neolignan inhibitors and the CYP1A active sites. These models can be used to predict the inhibitory potential of other related compounds and to design new, more potent, and selective inhibitors. researchgate.net The successful development of these QSAR models underscores the power of computational tools in elucidating the complex structure-activity relationships of natural products like this compound.

Ecological and Physiological Roles of Conocarpan in Plant Systems

Contribution to Plant Defense Mechanisms Against Biotic Stressors (e.g., Microbes, Insects)

Plants are constantly exposed to a variety of biotic stressors, including pathogenic microbes and herbivorous insects, which can significantly impact their growth and survival. researchgate.netmdpi.com In response, plants have evolved a sophisticated defense system that includes the production of a wide array of secondary metabolites. researchgate.netnih.gov Phenolic compounds, such as (+)-Conocarpan, are a crucial component of this biochemical defense. theses.czbiology-journal.org

Research has demonstrated the antimicrobial properties of this compound. For instance, studies on extracts from Piper solmsianum have shown that conocarpan (B1250297) is one of the primary compounds responsible for its antibacterial activity, particularly against Gram-positive bacteria. nih.gov It has exhibited notable activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. ufjf.br The antifungal activity of conocarpan has also been documented, showing efficacy against the yeast Candida albicans and other filamentous fungi. bjbs.com.br The mechanism of its antifungal action is thought to be associated with the phenolic hydroxyl group within its structure. bjbs.com.br

In addition to its antimicrobial effects, this compound also contributes to plant defense against insect pests. While specific studies focusing solely on the insecticidal properties of isolated this compound are ongoing, the broader class of neolignans, to which it belongs, has shown significant insecticidal potential. researchgate.net These compounds can act as repellents, and deterrents to egg-laying by insects like the whitefly Bemisia tabaci, a destructive pest for many plants. researchgate.net The production of such chemical defenses is a key strategy for plants to deter herbivory and reduce the damage caused by insects. researchgate.net

| Microorganism | Activity | Source Plant | Reference |

|---|---|---|---|

| Staphylococcus aureus | Active | Piper regnellii | ufjf.br |

| Bacillus subtilis | Active | Piper regnellii | ufjf.br |

| Candida albicans | Active | Piper solmsianum | bjbs.com.br |

| Gram-positive bacteria | Active | Piper solmsianum | nih.gov |

Role as Plant Metabolites in Growth and Development

Beyond its defensive functions, this compound, as a plant metabolite, is also involved in the intricate processes of plant growth and development. nih.govtheses.cz Phenolic compounds, in general, are recognized for their roles in regulating various aspects of plant life, from seed germination to senescence. millerchemical.comkrishibazaar.in

Plant hormones, or phytohormones, are the primary regulators of plant growth, and their effects can be influenced by other secondary metabolites. krishibazaar.in While direct evidence detailing the specific mechanisms of this compound in growth regulation is still an area of active research, its classification as a phenolic compound suggests a potential role in these processes. theses.cz For example, some phenolic compounds can influence auxin metabolism, a key hormone group that controls cell division, elongation, and root development. millerchemical.com

The biosynthesis of compounds like this compound is an integral part of the plant's metabolic network, which allocates resources between growth, development, and defense. theses.cz The production of these metabolites is often tightly regulated and can be influenced by various internal and external cues, ensuring that the plant can respond effectively to its changing environment. nih.gov

Potential as Pollinator Attractants

The interaction between plants and pollinators is a cornerstone of terrestrial ecosystems, and plants have evolved a variety of strategies to attract these crucial partners. dergipark.org.trresearchgate.net While visual cues like flower color and shape are important, chemical signals in the form of floral scents play a vital role in attracting specific pollinators. dergipark.org.trnih.gov

Some phenolic compounds are known to contribute to the complex bouquet of floral scents that guide pollinators to their reward. researchgate.net These volatile organic compounds (VOCs) can act as long-distance attractants, helping pollinators locate the flowers from a distance. nih.gov While there is no direct evidence to date specifically identifying this compound as a pollinator attractant, its presence in plants that rely on animal pollination suggests a potential, yet unexplored, role in these interactions. theses.czresearchgate.net Further research is needed to determine if this compound is volatilized by the plant and if it elicits a behavioral response in pollinators.

Future Directions and Emerging Research Avenues for + Conocarpan

Further Elucidation of Underexplored Molecular Mechanisms

While initial studies have identified several mechanisms of action for (+)-Conocarpan, many pathways remain underexplored. Its anti-inflammatory activity, for instance, has been linked to the inhibition of nuclear factor-kappa B (NF-κB), cyclooxygenases (COX-1 and COX-2), 5-lipoxygenase, and microsomal prostaglandin (B15479496) E2 synthase-1. bjbs.com.brresearchgate.net However, the precise upstream and downstream signaling events affected by these inhibitions require more detailed investigation. Future research should aim to clarify how this compound modulates these complex inflammatory cascades at a molecular level.

In the context of its antifungal properties, the phenolic hydroxyl group has been identified as crucial for its activity, but the specific fungal proteins or cellular structures it targets are not fully known. bjbs.com.br Similarly, its potential anticancer effects, shown in preclinical studies to involve the inhibition of Akt-related and caspase-related signaling pathways in head and neck squamous cell carcinoma models, warrant a more granular exploration. preprints.orgnih.gov Identifying the direct binding partners and dissecting the compound's influence on oncogenic signaling networks are critical next steps. Furthermore, recent findings on its vasodilatory action, which appears to be endothelium-dependent and possibly mediated by H1 histaminergic receptors, open a new avenue for mechanistic studies in cardiovascular research. researchgate.net

Development of Novel and More Efficient Stereoselective Synthetic Routes

The precise three-dimensional structure of this compound is essential for its biological activity, making stereoselective synthesis a cornerstone of its research and development. Several total syntheses have been reported, employing diverse strategies with varying degrees of efficiency and stereoselectivity. researchgate.net

Early routes relied on methods like radical cyclization, which, while successful, sometimes resulted in modest stereoselectivity. rsc.org More recent advancements have introduced highly efficient protocols, including:

Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR): This method has been used to effectively construct the trans-dihydrobenzofuran core of the molecule. researchgate.netlookchem.com

Enantioselective Oxy-Heck–Matsuda Arylations: This strategy provides an expeditious route to the dihydrobenzofuran system. d-nb.infounicamp.br

Intramolecular C–H Insertion Reactions: Catalytic asymmetric synthesis using rhodium(II) catalysts has enabled the construction of the key dihydrobenzofuran ring system with high diastereoselectivity. lookchem.comacs.org

| Synthetic Strategy | Key Features | Reported Stereoselectivity | Reference |

|---|---|---|---|

| Radical Cyclization | Based on 5-exo-trigonal closure of an aryl radical. | Variable (e.g., 88% ee and 98% ee in different routes) | rsc.org |

| Asymmetric Hydrogenation (DKR) | Efficient construction of the trans-dihydrobenzofuran core. | High | researchgate.netlookchem.com |

| Rh(II)-Catalyzed C-H Insertion | Enantio- and diastereoselective intramolecular reaction. | High diastereoselectivity (cis/trans = 97:3) and 84% ee for the cis isomer. | acs.org |

| Enantioselective Oxy-Heck–Matsuda Arylation | Expeditious synthesis of the dihydrobenzofuran system. | High | d-nb.infounicamp.br |

Comprehensive Characterization of Metabolomic and Proteomic Interactions

To fully grasp the biological impact of this compound, it is essential to move beyond single-target interactions and explore its global effect on the metabolome and proteome. Untargeted metabolomics has already provided intriguing clues, with one study identifying this compound in human stool samples and finding an association with low birth weight, suggesting it interacts with the human gut microbiome and host metabolism. nih.gov

Future studies should employ multi-omics approaches, similar to those used to decode the biosynthesis of other neolignans in plants like Magnolia obovata. researchgate.netnih.gov By combining metabolomics and proteomics, researchers can:

Identify the metabolic pathways altered by this compound in various cell types (e.g., cancer cells, immune cells).

Discover its primary protein targets and off-target interactions.

Characterize the metabolites produced from the breakdown of this compound in biological systems.

This comprehensive data will be invaluable for understanding its efficacy, identifying potential biomarkers for its activity, and anticipating any unforeseen interactions or effects.

Integration of Computational Chemistry and Advanced Theoretical Modeling

Computational chemistry and theoretical modeling are powerful tools for accelerating drug discovery and are particularly well-suited for advancing this compound research. In silico methods have already been applied successfully, with molecular docking studies helping to postulate its interaction with the H1 histaminergic receptor to explain its vasodilatory effects. researchgate.net Furthermore, computational approaches like molecular dynamics (MD) simulations and MM/GBSA calculations have been used to probe the interactions of this compound with enzymes like collagenase and elastase, as well as various cancer-related receptors. ijcce.ac.ir

Future research should expand the use of these computational tools to:

Predict New Biological Targets: Screen this compound against large databases of protein structures to identify novel therapeutic opportunities.

Elucidate Reaction Mechanisms: Use Density Functional Theory (DFT) to model and refine synthetic reactions, leading to more efficient routes. researchgate.net

Optimize Molecular Structure: Guide the design of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties through structure-activity relationship (SAR) studies. biogecko.co.nz

The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of the conocarpan scaffold.

Exploration of New Biological Activities and Therapeutic Potential in Preclinical Models

This compound possesses a wide array of documented biological activities, including antinociceptive, antibacterial, antitrypanosomal, and antifungal effects. targetmol.com Recent preclinical research has begun to explore its utility in oncology, with promising results against oral and head and neck squamous cell carcinoma cell lines. preprints.orgnih.gov Studies have also highlighted its potential against ovarian cancer cells and its vasodilating properties, which may be relevant for cardiovascular diseases. researchgate.netijcce.ac.ir

The next phase of research must focus on systematically advancing these initial findings in relevant preclinical models. This includes:

In Vivo Efficacy Studies: Transitioning from in vitro (cell-based) assays to in vivo animal models to evaluate the efficacy of this compound against tumors, infections, and inflammatory conditions. For example, while it shows promise for HNSCC, in vivo xenograft models have not yet been reported. preprints.org

Broadening the Scope: Investigating its potential in other disease contexts that share underlying mechanisms, such as other types of cancer or chronic inflammatory disorders. researchgate.net

Combination Therapies: Exploring the synergistic effects of this compound when used in combination with existing drugs to enhance therapeutic outcomes and potentially overcome drug resistance. researchgate.net

A rigorous and expanded preclinical testing program is the critical path forward to determine if the promising biological profile of this compound can be translated into a valuable therapeutic agent.

| Activity | Observed Effect/Mechanism | Future Research Focus | Reference |

|---|---|---|---|

| Antifungal | Active against Candida albicans; activity linked to phenolic hydroxyl group. | Identify specific molecular targets in fungi. | bjbs.com.br |

| Anti-inflammatory | Inhibition of NF-κB, COX, 5-LOX. | Elucidate upstream/downstream signaling pathways. | bjbs.com.brresearchgate.net |

| Anticancer | Inhibits Akt and caspase pathways in HNSCC/OSCC; activity against ovarian cancer cells. | In vivo xenograft models; explore other cancer types. | preprints.orgnih.govijcce.ac.ir |

| Vasodilatory | Endothelium-dependent relaxation; possible H1 histaminergic receptor action. | Confirm mechanism; evaluate potential in cardiovascular disease models. | researchgate.net |

| Antitrypanosomal | Active against epimastigote forms of T. cruzi. | In vivo models of Chagas disease. | targetmol.com |

| Antibacterial | Active against S. aureus, B. subtilis, and M. tuberculosis. | Investigate mechanism of action and potential against resistant strains. | targetmol.com |

Q & A

Q. What are the standard protocols for synthesizing and isolating (+)-Conocarpan from natural sources?

this compound is typically isolated from Piper solmsianum using chromatographic techniques. A stepwise methodology includes:

- Extraction : Soxhlet extraction with ethanol or methanol.

- Fractionation : Column chromatography (silica gel) with gradient elution (hexane:ethyl acetate).

- Purification : Recrystallization or preparative HPLC for structural confirmation .

- Validation : Comparative analysis with reference spectra (NMR, MS) to ensure compound identity .

Q. How is the purity and structural identity of this compound validated in experimental settings?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and functional groups.

- HPLC-PDA : Purity assessment (>95% threshold).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- Reference Standards : Cross-referencing with published spectral data from authenticated samples .

Q. What in vitro assays are commonly used to evaluate this compound's antifungal activity?

| Assay Type | Parameters Measured | Key Findings | Reference |

|---|---|---|---|

| Broth Microdilution | Minimum Inhibitory Concentration (MIC) | MIC = 20 µg/mL against C. albicans | |

| MTT Reduction | Fungal cell viability | 80% inhibition at 30 µg/mL | |

| Nitric Oxide (NO) Assay | Macrophage activation | Enhanced NO production in treated macrophages |

Advanced Research Questions

Q. How do researchers address discrepancies in reported MIC values of this compound across different Candida species?

- Variables Influencing MIC :

- Strain-specific differences in ergosterol biosynthesis pathways.

- Culture medium composition (e.g., RPMI vs. Sabouraud dextrose broth).

- Methodological Harmonization :

- Follow CLSI M27-A3 guidelines for antifungal susceptibility testing.

- Include positive controls (e.g., fluconazole) and replicate experiments to assess reproducibility .

Q. What experimental strategies are employed to investigate this compound's immunomodulatory effects on macrophage-mediated fungal clearance?

- Cell Culture Models :

- Murine peritoneal macrophages cultured in RPMI 1640 with 10% FBS.

- Co-incubation with C. albicans pretreated with this compound (sub-MIC doses).

- Functional Assays :

- Phagocytosis Quantification : Flow cytometry with FITC-labeled fungi.

- Cytokine Profiling : ELISA for TNF-α, IL-1β, and IL-6 to assess immune activation .

Q. What mechanistic insights have been gained regarding this compound's dual antifungal and host immune-potentiating properties?

- Key Findings :

- Disruption of fungal membrane integrity via ergosterol binding (hypothesized).

- Synergistic enhancement of macrophage phagocytosis and reactive oxygen species (ROS) production.

- Advanced Techniques :

- Transcriptomics : RNA-seq to identify fungal stress-response genes (e.g., ERG11).

- Immunofluorescence : Visualize fungal cell wall alterations using Calcofluor White staining .

Data Contradiction & Resolution

Q. How should researchers reconcile conflicting data on this compound's cytotoxicity in mammalian cells?

- Critical Factors :

- Cell line variability (e.g., RAW 264.7 vs. primary macrophages).

- Concentration-dependent effects (e.g., cytotoxicity observed at >50 µg/mL).

- Best Practices :

- Conduct parallel experiments with MTT and LDH release assays .

- Use in vivo models (e.g., murine candidiasis) to validate therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.